4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE
Overview
Description
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE typically involves multiple steps. One common approach is to start with the quinoline core and introduce the phenyl and sulfonamide groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency and scalability, often involving continuous flow chemistry techniques to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoline core or the phenyl groups.
Reduction: This can affect the imino and sulfonyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halides (for nucleophilic substitution) or electrophiles (for electrophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. This makes it a candidate for studying enzyme functions and interactions.
Medicine
The compound’s structure suggests potential pharmaceutical applications, particularly in developing drugs that target specific enzymes or receptors. Its quinoline core is known for its antimicrobial and antimalarial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action for 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds share the sulfonamide group and are widely used in pharmaceuticals.
Quinolines: Compounds with a quinoline core are known for their biological activity, particularly as antimalarial agents.
Uniqueness
What sets 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE apart is its combination of a quinoline core with a sulfonamide group, providing a unique set of properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]-2-phenylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3S2/c25-23(26)30-35(32,33)17-12-10-16(11-13-17)27-24(34)29-22(31)19-14-21(15-6-2-1-3-7-15)28-20-9-5-4-8-18(19)20/h1-14H,(H4,25,26,30)(H2,27,29,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOSIPKEXCGEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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